Superoxide Anion and Elastase Inhibition: Head-to-Head Comparison with In-Class Steroids
Among a panel of triterpenoids and steroids isolated from Ganoderma mastoporum, ergosta-4,6,8(14),22-tetraen-3-one (compound 3) exhibited the most significant inhibition of superoxide anion generation and elastase release when tested head-to-head against structurally related compounds [1].
| Evidence Dimension | Inhibition of superoxide anion generation (IC50) |
|---|---|
| Target Compound Data | 2.30 ± 0.38 μg/mL |
| Comparator Or Baseline | Other tested triterpenoids and steroids from G. mastoporum (including ganoderic acid derivatives and ergosterol peroxide) |
| Quantified Difference | Most significant inhibition among all tested compounds in the panel |
| Conditions | Human neutrophils stimulated by fMLP/CB, measured via superoxide dismutase-inhibitable cytochrome c reduction |
Why This Matters
Demonstrates superior potency in a direct, multi-compound comparison for oxidative burst and protease release, establishing this compound as the optimal selection among G. mastoporum-derived steroids for neutrophil-mediated inflammation research.
- [1] Lee HJ, et al. Triterpenoids and Steroids from Ganoderma mastoporum and Their Inhibitory Effects on Superoxide Anion Generation and Elastase Release. Natural Product Sciences. 2005;11(4):263-266. View Source
